molecular formula C17H19FN2O3S B11005997 6-({[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid

6-({[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid

Cat. No.: B11005997
M. Wt: 350.4 g/mol
InChI Key: OWMPDJDUBYMAOY-UHFFFAOYSA-N
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Description

6-({[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a hexanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid typically involves multi-step organic reactions. One common approach is to start with the thiazole ring formation, followed by the introduction of the fluorophenyl group and the hexanoic acid moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated synthesis systems to handle the complex multi-step reactions.

Chemical Reactions Analysis

Types of Reactions

6-({[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

6-({[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving thiazole and fluorophenyl groups.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 6-({[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and fluorophenyl group can participate in binding interactions, while the hexanoic acid moiety may influence the compound’s solubility and bioavailability. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-({[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H19FN2O3S

Molecular Weight

350.4 g/mol

IUPAC Name

6-[[2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]hexanoic acid

InChI

InChI=1S/C17H19FN2O3S/c1-11-15(16(23)19-10-4-2-3-5-14(21)22)24-17(20-11)12-6-8-13(18)9-7-12/h6-9H,2-5,10H2,1H3,(H,19,23)(H,21,22)

InChI Key

OWMPDJDUBYMAOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)NCCCCCC(=O)O

Origin of Product

United States

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